1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid

Vue d'ensemble

Description

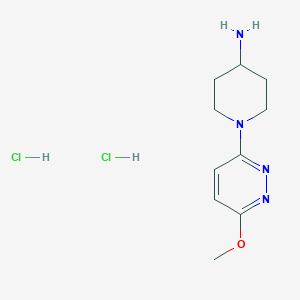

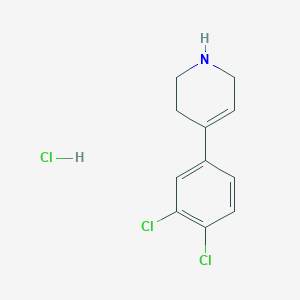

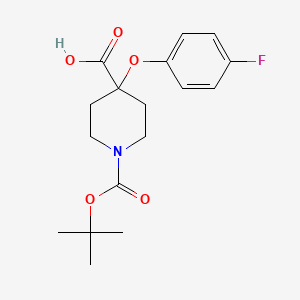

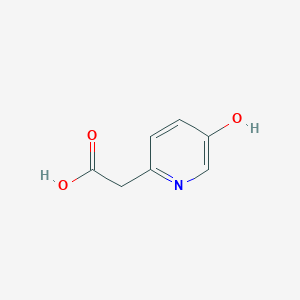

1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid, often abbreviated as Boc-Fluorophenylpiperidinecarboxylic acid , is a synthetic organic compound. It belongs to the class of carboxylic acids and contains a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-fluorophenoxy moiety.

Synthesis Analysis

The synthesis of Boc-Fluorophenylpiperidinecarboxylic acid involves several steps. While I don’t have access to specific papers, I can provide a general overview:

- Introduction of the Piperidine Ring : The piperidine ring can be synthesized through cyclization reactions using appropriate precursors.

- Introduction of the Fluorophenoxy Group : The 4-fluorophenoxy substituent can be introduced via nucleophilic aromatic substitution or other suitable methods.

- Protection with Boc Group : The tert-butoxycarbonyl group (Boc) is commonly used to protect amines during synthetic processes. It prevents undesired reactions and can be removed later under specific conditions.

Molecular Structure Analysis

The molecular formula of Boc-Fluorophenylpiperidinecarboxylic acid is C~17~H~23~FNO~4~ . Its structure consists of the following components:

- A piperidine ring (4-membered cyclic amine)

- A 4-fluorophenoxy group

- A carboxylic acid functional group

- The tert-butoxycarbonyl (Boc) protecting group

Chemical Reactions Analysis

Boc-Fluorophenylpiperidinecarboxylic acid can participate in various chemical reactions:

- Hydrolysis : Removal of the Boc group under acidic or basic conditions.

- Esterification : Reaction with alcohols to form esters.

- Amide Formation : Reaction with amines to form amides.

- Substitution Reactions : The fluorophenoxy group can undergo substitution reactions.

Physical And Chemical Properties Analysis

- Melting Point : Boc-Fluorophenylpiperidinecarboxylic acid likely has a melting point within a specific range.

- Solubility : Solubility in different solvents (e.g., water, organic solvents).

- Stability : Stability under various conditions (light, temperature, moisture).

Safety And Hazards

- Toxicity : Assess toxicity based on available data.

- Handling Precautions : Use appropriate protective equipment when handling.

- Storage : Store in a cool, dry place away from direct sunlight.

Orientations Futures

Research on Boc-Fluorophenylpiperidinecarboxylic acid could explore:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Synthesize derivatives for improved properties.

- Applications : Explore applications in drug discovery or materials science.

Remember that this analysis is based on general knowledge, and specific details may vary depending on the context and intended use of this compound. For precise information, consult relevant scientific literature12.

Propriétés

IUPAC Name |

4-(4-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO5/c1-16(2,3)24-15(22)19-10-8-17(9-11-19,14(20)21)23-13-6-4-12(18)5-7-13/h4-7H,8-11H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXKKTLFKNJDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469445.png)

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)

![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)